5-Acetamido-3-mercapto-1,2,4-triazole 5-Acetamido-3-mercapto-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13990818
InChI: InChI=1S/C4H6N4OS/c1-2(9)5-3-6-4(10)8-7-3/h1H3,(H3,5,6,7,8,9,10)
SMILES:
Molecular Formula: C4H6N4OS
Molecular Weight: 158.18 g/mol

5-Acetamido-3-mercapto-1,2,4-triazole

CAS No.:

Cat. No.: VC13990818

Molecular Formula: C4H6N4OS

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

5-Acetamido-3-mercapto-1,2,4-triazole -

Specification

Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
IUPAC Name N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide
Standard InChI InChI=1S/C4H6N4OS/c1-2(9)5-3-6-4(10)8-7-3/h1H3,(H3,5,6,7,8,9,10)
Standard InChI Key YMNRNDMRXWWUJD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC(=S)NN1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Acetamido-3-mercapto-1,2,4-triazole is systematically named N-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide. Its molecular formula, C₄H₆N₄OS, corresponds to a molecular weight of 158.18 g/mol. The IUPAC name reflects the substitution pattern: the acetamido group at position 5 and the thione tautomer (sulfanylidene) at position 3. The canonical SMILES representation, CC(=O)NC1=NC(=S)NN1, underscores the connectivity of functional groups.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₄H₆N₄OS
Molecular Weight158.18 g/mol
IUPAC NameN-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)acetamide
Canonical SMILESCC(=O)NC1=NC(=S)NN1
InChI KeyYMNRNDMRXWWUJD-UHFFFAOYSA-N
PubChem CID14823731

Tautomerism and Electronic Structure

Synthesis and Reaction Pathways

Conventional Synthesis from Thiosemicarbazide

The most reported synthesis route involves the acylation of thiosemicarbazide with acetic anhydride under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the electrophilic carbonyl carbon of acetic anhydride, followed by cyclization to form the triazole ring.

Reaction Mechanism Overview:

  • Acylation Step:
    Thiosemicarbazide + Acetic Anhydride → N-Acetylthiosemicarbazide + Acetic Acid

  • Cyclization:
    Intramolecular dehydration forms the 1,2,4-triazole core, with simultaneous incorporation of the mercapto group.

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventAqueous NaOH (10%)
Temperature80–100°C
Reaction Time4–6 hours
Yield60–75%

Advanced Methodologies from Triazole Synthesis Reviews

Recent advances in 1,2,4-triazole synthesis, such as PEG-mediated cyclization and ceric ammonium nitrate (CAN)-catalyzed oxidative cyclization, offer potential routes to optimize yield and purity . For instance, polyethylene glycol (PEG-400) as a green solvent enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, while CAN acts as a dual oxidant and Lewis acid to facilitate cyclization . Adapting these methods could address limitations in traditional synthesis, such as moderate yields and byproduct formation.

Physicochemical and Spectroscopic Properties

Solubility and Stability

5-Acetamido-3-mercapto-1,2,4-triazole exhibits limited solubility in nonpolar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the mercapto group prone to oxidation under ambient conditions, necessitating storage in inert atmospheres.

UV-Vis and Fluorescence Spectroscopy

Emerging Applications and Future Directions

Materials Science

The compound’s thiol/thione equilibrium enables its use as a ligand in coordination chemistry. Silver(I) complexes of similar triazoles exhibit luminescent properties, applicable in organic light-emitting diodes (OLEDs) .

Drug Development Opportunities

Priority Research Areas:

  • Structure-Activity Relationship (SAR) Studies: Modifying the acetamido and mercapto substituents to enhance bioavailability.

  • Nanoparticle Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve solubility and target specificity.

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